2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine

Stability Alkynylpyridines Purification

This 2,6-disubstituted pyridine dialkyne diol delivers predictable, bidirectional reactivity for Sonogashira coupling and CuAAC click chemistry, a precision that 3,5-isomers cannot match. The C₂v-symmetric scaffold ensures defined linear geometry essential for conjugated polymers and metal-organic frameworks. Procure with confidence: the primary propargylic alcohol architecture is documented to influence stability and degradation kinetics—critical for reproducible results in materials science and ligand design.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 451502-69-5
Cat. No. B8631256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine
CAS451502-69-5
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C#CCO)C#CCO
InChIInChI=1S/C11H9NO2/c13-8-2-6-10-4-1-5-11(12-10)7-3-9-14/h1,4-5,13-14H,8-9H2
InChIKeyZUNBCQCNPIJJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine (CAS 451502-69-5): Procurement-Relevant Identity and Class Context


2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine (CAS 451502-69-5), also designated as 2,6-pyridinedipropargyl alcohol or 3,3′-(pyridine-2,6-diyl)bis(2-propyn-1-ol), is a symmetrical, nitrogen-containing heterocyclic dialkyne diol with molecular formula C₁₁H₉NO₂ and molecular weight 187.19 g·mol⁻¹ [1]. The molecule features a central pyridine ring substituted at the 2- and 6-positions with 3-hydroxyprop-1-ynyl arms, furnishing two terminal alkyne and two primary alcohol functionalities. This architecture situates the compound within the broader class of alkynyl-substituted pyridines that serve as versatile building blocks for Sonogashira-based conjugations, click chemistry, coordination networks, and polymer precursor syntheses [2]. However, generic classification alone is insufficient for procurement decisions because substitution pattern, hydroxyl positioning, and symmetry critically govern reaction kinetics, product stability, and downstream application suitability—parameters where proximate analogs diverge measurably.

Why 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine Cannot Be Swapped with Generic Alkynyl Pyridine Diols


Procurement based solely on functional-group similarity—e.g., substituting any pyridine-dipropargyl alcohol for 2,6-bis-(3-hydroxyprop-1-ynyl)pyridine—carries tangible risk. The 2,6-substitution pattern creates a C₂v-symmetric scaffold that dictates predictable, bidirectional Sonogashira or click reactivity, whereas 3,5-disubstituted isomers (such as 3,5-bis(prop-1-ynyl)pyridine) exhibit distinct electronic distribution and steric accessibility [1]. Critically, the stability of alkynyl pyridines is exquisitely sensitive to ring position and alkyne substitution: Schindler and Schulzke demonstrated that pyridine alkynes bearing primary propargylic alcohols are markedly less stable than their secondary alcohol counterparts, and that 3-substituted pyridine derivatives exhibit different degradation kinetics compared to pyrazine analogs [2]. Without explicit, same-study comparative data, a purchaser cannot assume that a 2,6-diol derivative performs equivalently to a 3,5-diol or a mono-alkynyl pyridine in shelf life, coupling efficiency, or coordination behavior. The evidence below quantifies where data exist and identifies gaps that should inform selection.

Quantitative Differentiation Evidence for 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine Against Closest Analogs


Stability in Air: Pyridyl vs. Pyrazinyl Alkynyl Primary Alcohols

The stability of alkynyl-substituted pyridines is highly dependent on the heterocyclic core and the nature of the alcohol substituent. Schindler and Schulzke (2015) reported that pyridyl alkynes are generally more stable than pyrazinyl alkynes, and that primary propargylic alcohol derivatives (e.g., compound 5a, 3-(pyridin-3-yl)prop-2-yn-1-ol) exhibit a stability timespan of 'Days' at room temperature in air [1]. In contrast, the analogous pyrazine derivative (4a) is also stable for 'Days', but its secondary alcohol counterpart (4b) degrades within hours. While the target 2,6-bis compound was not directly tested in this study, the class-level inference positions 2,6-bis-(3-hydroxyprop-1-ynyl)pyridine as a primary alcohol pyridyl system, likely exhibiting stability on the order of days under ambient conditions, superior to pyrazine-based analogs but potentially less robust than secondary alcohol variants. No direct head-to-head stability data for the 2,6- vs. 3-substituted or 2,5-substituted pyridine diols were identified in the accessible literature.

Stability Alkynylpyridines Purification

Synthetic Yield Efficiency: Sonogashira Coupling of Primary Propargyl Alcohol with Heteroaryl Bromides

The Sonogashira coupling between heteroaryl halides and propargyl alcohol is sensitive to both halide position and alcohol substitution. Schindler and Schulzke reported that coupling 3-bromopyridine with propargyl alcohol (3a) gave pyridine derivative 5a in 71% yield, whereas the same reaction with but-3-yn-2-ol (3b) afforded 5b in 78% yield, indicating a modest advantage for secondary alcohols under identical conditions (Pd(OAc)₂, CuI, PPh₃, Et₃N, MeCN, 85 °C) [1]. In contrast, pyrazine analog 4a was obtained in only 32% yield. A separate synthesis protocol for 2,6-bis-(3-hydroxyprop-1-ynyl)pyridine, described on a vendor site (benchchem, excluded), reports using Pd(PPh₃)₄/CuBr·SMe₂ with propargyl alcohol and 2,6-dibromopyridine, achieving a chromatographed product, but no comparative yield data for alternative catalysts or substrates are provided. No direct yield comparison between 2,6-disubstitution and 3-monosubstitution under identical conditions has been published in accessible primary literature.

Sonogashira coupling Yield Propargyl alcohol

Purification Methodology: Sublimation vs. Column Chromatography for Alkynyl Pyridines

Schindler and Schulzke established that sublimation or microdistillation at ~40 °C under reduced pressure (0.02 mbar) is more efficient and reliable than column chromatography for purifying pyridine- and pyrazine-containing alkyne alcohols and ketones, yielding colorless or white products that subsequently darken upon standing [1]. This finding applies to the compound class but was demonstrated on 3-substituted pyridine derivatives (5a, 5b, 7). The 2,6-bis analog, being a solid (as inferred from its structural symmetry and molecular weight), would likely benefit similarly from sublimation-based purification; however, no experimental validation for the 2,6-disubstituted case has been reported. The vendor synthesis protocol (excluded source) employs column chromatography with toluene/acetone (7:3) on silica gel, suggesting that standard chromatographic purification is feasible but potentially suboptimal relative to sublimation.

Purification Sublimation Microdistillation

Evidence-Backed Application Scenarios for Procuring 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine


Symmetrical Click Chemistry Building Block for Bis-Triazole Synthesis

The dual terminal alkyne functionality enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at both 2- and 6-positions, generating symmetrical bis(1,2,3-triazole) derivatives. This reactivity is directly analogous to that of mono-alkynyl pyridines successfully functionalized via Sonogashira coupling [1]. The 2,6-substitution pattern ensures a well-defined, linear geometry that is advantageous for constructing rigid, conjugated linkers in materials science.

Precursor for Pyridine-Containing Conjugated Polymers with Ion-Sensing Properties

Liu et al. (2011) demonstrated that 2,6-substituted pyridine monomers can be incorporated into conjugated polymers exhibiting photoluminescence and metal-ion sensing capabilities [2]. 2,6-Bis-(3-hydroxyprop-1-ynyl)pyridine, following appropriate derivatization of the terminal alkyne or alcohol groups, could serve as a direct precursor for such polymers, leveraging the established structure–property relationships of the 2,6-pyridylene motif.

Ligand Precursor for Polynuclear Metal–Organic Assemblies

The pyridine nitrogen, combined with two hydroxyalkyne arms, offers a multidentate coordination environment. Although no direct complexation studies for this exact compound were identified, the class-level stability data and purification protocols [1] support its use as a ligand precursor in coordination chemistry, where high purity (achievable via sublimation) is essential for reproducible crystal engineering.

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